2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using allyl halides.
Incorporation of the Oxolane Moiety: This step may involve nucleophilic substitution reactions using oxolane derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, thiols) are used under appropriate conditions (solvent, temperature).
Major Products
Scientific Research Applications
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group are key functional groups that can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-(4-Methoxyphenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique interactions with molecular targets.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-10-23-18(14-6-8-15(25-2)9-7-14)21-22-19(23)27-13-17(24)20-12-16-5-4-11-26-16/h3,6-9,16H,1,4-5,10-13H2,2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOPYRFHPPFVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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